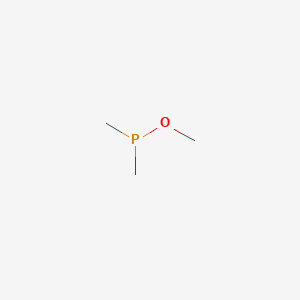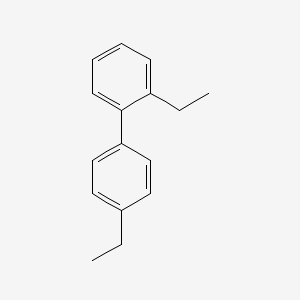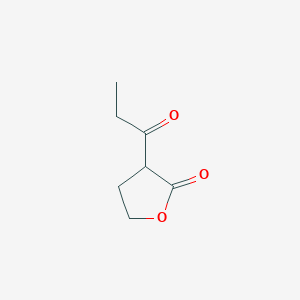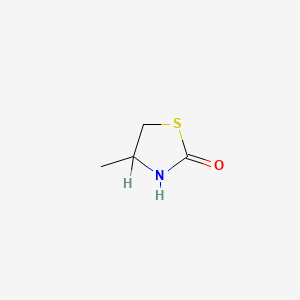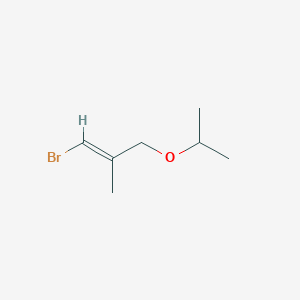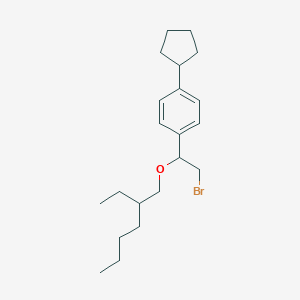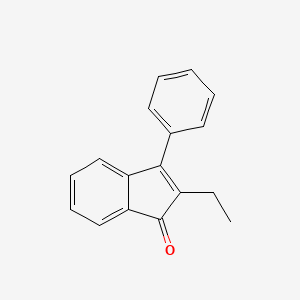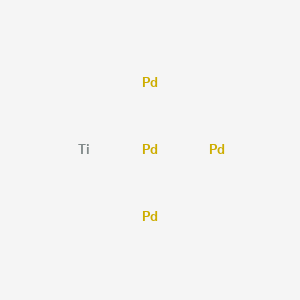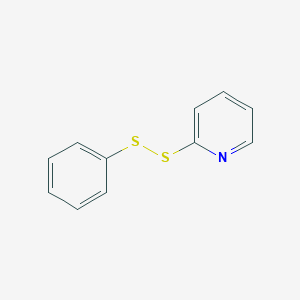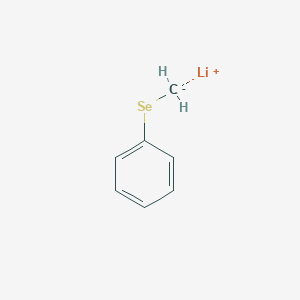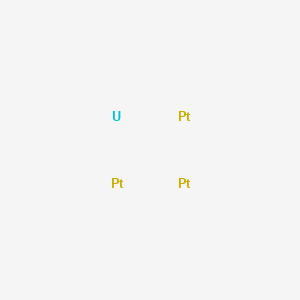
Platinum--uranium (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Platinum–uranium (3/1) can be synthesized through several methods:
Direct Fusion: This method involves the direct fusion of pure platinum and uranium components according to stoichiometric calculations.
Reduction of Uranium Dioxide: Another method involves the reduction of uranium dioxide with hydrogen in the presence of platinum.
Industrial Production Methods: While specific industrial production methods for platinum–uranium (3/1) are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The direct fusion method is particularly suitable for large-scale production due to its straightforward approach.
化学反应分析
Types of Reactions: Platinum–uranium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of uranium oxides and platinum oxides.
Reduction: Reduction reactions can occur, especially in the presence of hydrogen, leading to the formation of elemental uranium and platinum.
Substitution: Substitution reactions can occur with other metals or compounds, altering the composition and properties of the original compound.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various metal salts or compounds under controlled conditions.
Major Products Formed:
Oxidation: Uranium oxides (e.g., UO2, U3O8) and platinum oxides.
Reduction: Elemental uranium and platinum.
Substitution: New intermetallic compounds with altered properties.
科学研究应用
Platinum–uranium (3/1) has several scientific research applications:
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s unique properties make it a subject of interest for potential biomedical applications, such as in the development of advanced materials for medical devices.
Industry: The compound’s high melting point and density make it suitable for use in high-temperature and high-pressure industrial applications. Its superconducting properties also make it valuable for research in advanced materials and electronics.
作用机制
The mechanism by which platinum–uranium (3/1) exerts its effects is primarily related to its superconducting properties. At temperatures below 1 K, the compound exhibits superconductivity due to the presence of heavy fermions (uranium atoms), which contribute to the formation of Cooper pairs and the subsequent superconducting state . The molecular targets and pathways involved in this process are related to the electronic structure and interactions between the platinum and uranium atoms.
相似化合物的比较
- Uranium-rhodium (3/1)
- Uranium-iridium (3/1)
- Uranium-osmium (3/1)
Comparison: Platinum–uranium (3/1) is unique due to its specific combination of platinum and uranium, which results in distinct physical and chemical properties. Compared to similar compounds, platinum–uranium (3/1) has a higher melting point and density, as well as unique superconducting properties at low temperatures . These characteristics make it particularly valuable for research in superconductivity and advanced materials.
属性
CAS 编号 |
12311-92-1 |
|---|---|
分子式 |
Pt3U |
分子量 |
823.3 g/mol |
IUPAC 名称 |
platinum;uranium |
InChI |
InChI=1S/3Pt.U |
InChI 键 |
YYBWTXHBZRZQRM-UHFFFAOYSA-N |
规范 SMILES |
[Pt].[Pt].[Pt].[U] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


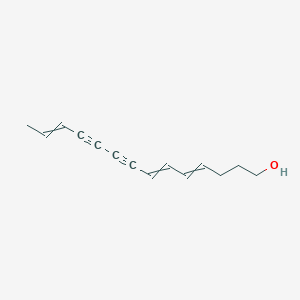
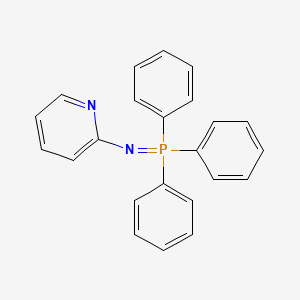
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)
